molecular formula C6H7ClN4O2 B195038 Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate CAS No. 1458-01-1

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Cat. No. B195038
CAS RN: 1458-01-1
M. Wt: 202.6 g/mol
InChI Key: KOOBYHRLTYIPTH-UHFFFAOYSA-N
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Description

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a chemical compound with the empirical formula C6H7ClN4O2 . It has a molecular weight of 202.60 . This compound is also known as an impurity of Amiloride .


Molecular Structure Analysis

The molecular structure of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate can be represented by the SMILES string COC(=O)c1nc(Cl)c(N)nc1N . The InChI representation is 1S/C6H7ClN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11) .


Physical And Chemical Properties Analysis

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a solid substance . It has a melting point of 211-215 °C .

Scientific Research Applications

  • Synthesis of Thieno[3,2-c]pyridin-4-ones : This study details the one-pot and step-wise synthesis of methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates. The process involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate. The synthesis results in thieno[3,2-c]pyridin-4-ones, with the structure confirmed through spectroscopic and X-ray diffraction analyses (Sahu et al., 2016).

  • Synthesis of 2′-Deoxy Pyrazine C-Nucleosides : The palladium-catalyzed cross-couplings of methyl 3-amino-6-iodopyrazine-2-carboxylate were explored to form novel 2′-deoxy pyrazine C-nucleosides. This study demonstrates the utility of a convergent approach for the synthesis of pyrazine C-nucleosides (Walker et al., 1997).

  • Synthesis of Methyl 7-Amino-3-Phenylthieno-[2,3-b]Pyrazine-6-Carboxylate : This research presents a practical synthesis approach for methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, involving the regioselective synthesis of 3-cyano-5-phenyl-3-phenylthiopyrazine (Zhang et al., 2001).

  • Activated Esters of Substituted Pyrazinecarboxylic Acids : This study reveals that N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide is an effective potassium sparing diuretic. It explores carboxyl activating agents with 3-amino-pyrazinecarboxylic acids to synthesize analogs, focusing on the use of stable enol esters as acylating agents for various nucleophilic substrates (Shepard et al., 1976).

  • Substituted Pyrazinecarboxamides Synthesis and Biological Evaluation

    : This research discusses the condensation of substituted pyrazine-2-carboxylic acids with aminothiazoles or anilines, leading to a series of amides. The study presents structure-activity relationships and evaluates the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity of these compounds (Doležal et al., 2006).

  • Inhibition of Na+-Ca2+ Exchange by Amiloride : This study indicates that Amiloride, a derivative of 3,5-diamino-6-chloropyrazinecarboxamide, inhibits Na+-dependent 45Ca2+ uptake by plasmalemma-enriched vesicles from rat cerebral cortex and synaptosomes (Schellenberg et al., 1983).

  • Effects of MK-870 in Normal Subjects and Hypertensive Patients : MK-870, a derivative of n-amidino-3,5-diamino-6-chloropyrazine carboxamide, is studied for its diuretic effects in normal subjects and its potential in treating hypertension (Gombos et al., 1966).

  • Vibrational Spectra Analysis : The study focuses on the vibrational spectral analysis of 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide using FT-Raman and FT-IR spectroscopy. It also includes theoretical studies using density functional theory (DFT) (Sakthivel et al., 2014).

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation : This research involves the synthesis of 3-benzylaminopyrazine-2-carboxamides and their evaluation against Mycobacterium tuberculosis H37Rv. The study also includes molecular docking to investigate potential targets of these compounds (Janďourek et al., 2017).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOBYHRLTYIPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163161
Record name Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

CAS RN

1458-01-1
Record name Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
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Record name Methyl 3,5-diamino-6-chloropyrazinecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Secondo, A Pannaccione, P Molinaro… - … of Pharmacology and …, 2009 - ASPET
With the help of single-cell microflorimetry, 45 Ca 2+ radiotracer fluxes, and patch-clamp in whole-cell configuration, we examined the effect of the amiloride derivative 3-amino-6-chloro-…
Number of citations: 37 jpet.aspetjournals.org
IA Naguib, EA Abdelaleem, FF Abdallah… - Journal of AOAC …, 2020 - academic.oup.com
Background Amiloride hydrochloride (AM) is a potassium sparing diuretic, while hydrochlorothiazide (HCZ) is the protype of thiazide diuretics. The combining of the studied drugs …
Number of citations: 6 academic.oup.com
S Miura, S Nishizawa, A Suzuki… - … A European Journal, 2011 - Wiley Online Library
A surface plasmon resonance (SPR) biosensor that carries DNA‐binding small ligands has been developed for the detection of single‐nucleotide polymorphisms (SNPs). 3,5‐…
A Futamura, A Uemura, T Imoto… - … A European Journal, 2013 - Wiley Online Library
We propose a binary fluorimetric method for DNA and RNA analysis by the combined use of two probes rationally designed to work cooperatively. One probe is an oligonucleotide (ODN…
M Murai, S Habu, S Murakami, T Ito… - Bioscience …, 2015 - academic.oup.com
Amilorides, well-known inhibitors of Na + /H + antiporters, have also shown to inhibit bacterial and mitochondrial NADH-quinone oxidoreductase (complex I). Since the membrane …
Number of citations: 9 academic.oup.com
World Health Organization - 1998 - apps.who.int
Thc selection of monographs for The International Pharmacopoeia is determined by the WHO Model List of Essential Drugs, which is periodically updated. This document contains 14 …
Number of citations: 11 apps.who.int
K Jorner, W Rabten, T Slanina, NP Vedin… - Cell Reports Physical …, 2020 - cell.com
Haloaromatic drug molecules of the amiloride family are plagued by photodegradation with associated toxicity. Herein, we report on the photodegradation of analogs of amiloride, which …
Number of citations: 6 www.cell.com
WG Li, Y Yu, C Huang, H Cao, TL Xu - Journal of Biological Chemistry, 2011 - ASBMB
Acid-sensing ion channels (ASICs), which belong to the epithelial sodium channel/degenerin family, are activated by extracellular protons and are inhibited by amiloride (AMI), an …
Number of citations: 55 www.jbc.org

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